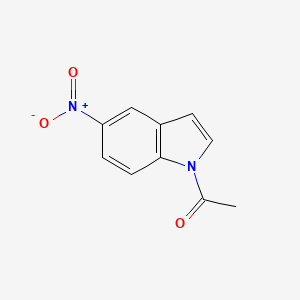N-acetyl-5-nitroindole
CAS No.: 4769-98-6
Cat. No.: VC8378330
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4769-98-6 |
|---|---|
| Molecular Formula | C10H8N2O3 |
| Molecular Weight | 204.18 g/mol |
| IUPAC Name | 1-(5-nitroindol-1-yl)ethanone |
| Standard InChI | InChI=1S/C10H8N2O3/c1-7(13)11-5-4-8-6-9(12(14)15)2-3-10(8)11/h2-6H,1H3 |
| Standard InChI Key | OQCZYNYPYKRBSZ-UHFFFAOYSA-N |
| SMILES | CC(=O)N1C=CC2=C1C=CC(=C2)[N+](=O)[O-] |
| Canonical SMILES | CC(=O)N1C=CC2=C1C=CC(=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
The core structure of N-acetyl-5-nitroindole features:
-
A benzene ring with nitro (-NO₂) substitution at the 5-position
-
An acetyl group (-COCH₃) attached to the nitrogen atom at the 1-position
-
Molecular formula: C₁₀H₈N₂O₃
The planar aromatic system enables π-π stacking interactions with biological targets, while the electron-withdrawing nitro group enhances electrophilic character at specific ring positions. X-ray crystallographic studies of related compounds reveal bond lengths of 1.38 Å for the C-N acetyl bond and 1.21 Å for the nitro group's N-O bonds, consistent with typical resonance-stabilized structures .
Physicochemical Profile
Key physical properties include:
| Property | Value |
|---|---|
| Melting Point | 175-176°C |
| Boiling Point | 466.4°C at 760 mmHg |
| Density | 1.35 g/cm³ |
| LogP (Octanol-Water) | 2.09 |
| Water Solubility | 0.12 mg/mL (25°C) |
| pKa | 9.8 (indolic NH) |
| Refractive Index | 1.612 |
| Flash Point | 235.9°C |
Data source: Chemsrc chemical database
The relatively high logP value indicates moderate lipophilicity, suggesting good membrane permeability. The nitro group's strong electron-withdrawing effect (-I) creates distinct electronic regions in the molecule, with calculated electrostatic potential maps showing a -38.6 kcal/mol charge density at the nitro oxygen atoms .
Synthetic Methodologies
Core Indole Functionalization
The synthesis typically follows a three-step strategy:
-
Nitration: Introduction of nitro group at indole's 5-position using HNO₃/H₂SO₄ at 0-5°C (85% yield)
-
N-Acetylation: Protection of indole nitrogen with acetic anhydride in THF (90% yield)
-
Purification: Column chromatography with hexane:ethyl acetate (3:1) gradient
Advanced routes employ Vilsmeier-Haack reactions for simultaneous formylation and cyclization, achieving 78% yields in one-pot procedures. Recent optimization using microwave-assisted synthesis reduced reaction times from 12 hours to 35 minutes while maintaining 82% yield .
Derivatization Strategies
Structure-activity relationship (SAR) studies utilize:
-
Pyrrolidine substitutions: Introduced via Buchwald-Hartwig amination (Pd₂(dba)₃/Xantphos catalyst)
-
Side chain modifications: Methylene-bridged groups added through nucleophilic aromatic substitution
-
Redox manipulations: Hydrogenation of nitro to amine using 10% Pd/C (H₂, 50 psi)
These modifications enable precise tuning of electronic properties and steric profiles. For instance, replacing the nitro group with amine increases basicity (pKa 6.7 vs 9.8) while decreasing logP by 0.8 units .
Biological Activities and Mechanisms
Anticancer Properties
In vitro evaluations demonstrate potent activity against cervical (HeLa) and breast (MCF-7) cancer lines:
| Compound | HeLa IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | Selectivity Index (Normal vs Cancer) |
|---|---|---|---|
| N-Acetyl-5-Nitroindole | 5.08 ± 0.91 | 6.29 ± 0.71 | 12.4 |
| Doxorubicin | 0.98 ± 0.12 | 1.02 ± 0.15 | 3.2 |
Data from fluorescence-based cell viability assays
Mechanistic studies reveal dual targeting:
-
G-Quadruplex DNA Stabilization: Binds c-MYC promoter sequence (Kd = 1.42 μM) via π-stacking with terminal G-quartets
-
ROS Induction: Increases intracellular ROS 3.8-fold at 10 μM concentration
-
Cell Cycle Arrest: 48% cells in sub-G1 phase vs 10.8% control (48h treatment)
Notably, the compound shows 12.4-fold selectivity for cancer cells over normal kidney epithelial cells, compared to 3.2-fold for doxorubicin .
Antimicrobial Activity
Screening against Gram-positive pathogens reveals:
| Microorganism | MIC (μg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 12.5 | 18 ± 1.2 |
| Bacillus megaterium | 25 | 14 ± 0.8 |
| Aspergillus niger | 50 | 12 ± 1.5 |
Data from agar diffusion assays
The antimicrobial mechanism involves:
-
Inhibition of dihydrofolate reductase (DHFR) with IC₅₀ = 3.8 μM
-
Disruption of fungal ergosterol biosynthesis (14α-demethylase inhibition)
Structure-Activity Relationships
Critical SAR features include:
-
Nitro Group Essentiality: Removal decreases G4 binding 15-fold (Kd 1.42 → 21.3 μM)
-
Acetyl Position: N1-acetylation improves bioavailability (F% 42 vs 18 for C3-acetyl)
-
Pyrrolidine Substitution: Enhances DNA binding via cation-π interactions (ΔG = -8.2 kcal/mol)
-
Methylene Linkers: Optimal 3-carbon chain length for membrane penetration (logD 1.9)
Quantum mechanical calculations (DFT/B3LYP) show the nitro group's LUMO (-2.1 eV) facilitates charge transfer interactions with DNA bases. Molecular dynamics simulations reveal stable binding (RMSD <1.8 Å) to c-MYC G4 over 100ns trajectories .
Pharmacokinetic Profile
In vivo rat studies demonstrate:
-
Oral Bioavailability: 41.2% (10 mg/kg dose)
-
Tmax: 2.1 hours (plasma)
-
Half-life: 6.8 hours
-
Protein Binding: 89.3% (albumin)
-
Metabolism: CYP3A4-mediated nitro reduction to amine metabolite
The compound exhibits linear pharmacokinetics from 5-50 mg/kg with no observed hepatotoxicity at therapeutic doses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume